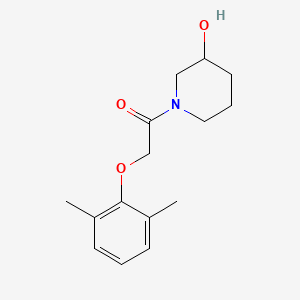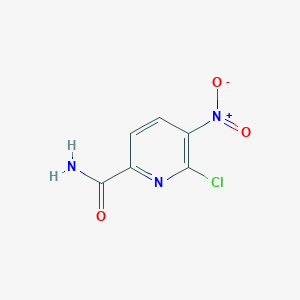
2-(2,6-Dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanon ist eine organische Verbindung, die eine Phenoxygruppe mit zwei Methylgruppen, einen Piperidinring mit einer Hydroxylgruppe und eine Ethanoneinheit aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2,6-Dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanon umfasst typischerweise die folgenden Schritte:
Bildung des Phenoxy-Zwischenprodukts: Das Ausgangsmaterial, 2,6-Dimethylphenol, wird unter basischen Bedingungen mit einem geeigneten halogenierten Ethanonderivat umgesetzt, um das Phenoxy-Zwischenprodukt zu bilden.
Einführung des Piperidinrings: Das Phenoxy-Zwischenprodukt wird dann unter nukleophilen Substitutionsbedingungen mit einem Piperidinderivat wie 3-Hydroxypiperidin umgesetzt, um den Piperidinring einzuführen.
Bildung des Endprodukts: Das resultierende Zwischenprodukt wird weiter gereinigt und charakterisiert, um das Endprodukt, 2-(2,6-Dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanon, zu erhalten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Katalysatoren und Lösungsmittel werden sorgfältig ausgewählt, um die Reaktionswirksamkeit zu verbessern und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2,6-Dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe am Piperidinring kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.
Reduktion: Die Ethanoneinheit kann reduziert werden, um einen Alkohol zu bilden.
Substitution: Die Phenoxygruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene (Cl2, Br2) oder Nitriermittel (HNO3).
Hauptprodukte
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von halogenierten oder nitrierten Derivaten.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Als potenzielles Therapeutikum für verschiedene Krankheiten untersucht.
Industrie: Bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(2,6-Dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Phenoxygruppe kann mit hydrophoben Taschen in Proteinen interagieren, während der Piperidinring Wasserstoffbrückenbindungen mit Aminosäureresten bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren, was zu den beobachteten Wirkungen der Verbindung führt.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2,6-Dimethylphenoxy)-1-(4-hydroxypiperidin-1-yl)ethanon: Ähnliche Struktur, jedoch mit einer Hydroxylgruppe an einer anderen Position am Piperidinring.
2-(2,6-Dimethylphenoxy)-1-(3-methoxypiperidin-1-yl)ethanon: Ähnliche Struktur, jedoch mit einer Methoxygruppe anstelle einer Hydroxylgruppe.
Einzigartigkeit
2-(2,6-Dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanon ist einzigartig aufgrund der spezifischen Positionierung der Hydroxylgruppe am Piperidinring, die seine Reaktivität und Interaktion mit biologischen Zielstrukturen beeinflussen kann. Diese strukturelle Besonderheit kann im Vergleich zu seinen Analoga unterschiedliche biologische Aktivitäten verleihen.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
2-(2,6-dimethylphenoxy)-1-(3-hydroxypiperidin-1-yl)ethanone |
InChI |
InChI=1S/C15H21NO3/c1-11-5-3-6-12(2)15(11)19-10-14(18)16-8-4-7-13(17)9-16/h3,5-6,13,17H,4,7-10H2,1-2H3 |
InChI-Schlüssel |
QEYMQDBHWCRQRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCCC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorophenyl)-6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12495890.png)
![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate](/img/structure/B12495897.png)
![N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12495902.png)
![Propyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495918.png)
![2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B12495925.png)
![7-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylic acid](/img/structure/B12495933.png)

![2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12495935.png)

![N~2~-(4-ethoxyphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12495942.png)
![1-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzotriazole](/img/structure/B12495945.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B12495948.png)
![methyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B12495956.png)

